1,5-Dimethyl 3-hydroxy-2-[2-(4-methylphenyl)diazen-1-yl]pent-2-enedioate
Description
1,5-Dimethyl 3-hydroxy-2-[2-(4-methylphenyl)diazen-1-yl]pent-2-enedioate is an organic compound featuring a conjugated enedioate backbone with a hydroxy group at position 3 and a diazenyl (azo) group substituted with a 4-methylphenyl moiety at position 2. This compound is structurally related to azo dyes and pharmaceuticals, where the azo group often serves as a chromophore or pharmacophore.
Properties
IUPAC Name |
dimethyl 3-hydroxy-2-[(4-methylphenyl)diazenyl]pent-2-enedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-9-4-6-10(7-5-9)15-16-13(14(19)21-3)11(17)8-12(18)20-2/h4-7,17H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUPOZCOFSUKTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC(=C(CC(=O)OC)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl 3-hydroxy-2-[2-(4-methylphenyl)diazen-1-yl]pent-2-enedioate typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced technologies such as automated synthesis and real-time monitoring can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl 3-hydroxy-2-[2-(4-methylphenyl)diazen-1-yl]pent-2-enedioate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1,5-Dimethyl 3-hydroxy-2-[2-(4-methylphenyl)diazen-1-yl]pent-2-enedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl 3-hydroxy-2-[2-(4-methylphenyl)diazen-1-yl]pent-2-enedioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Azo Group vs. Amine Substituents
- The 4-methylphenyl substituent enhances lipophilicity compared to unsubstituted phenyl groups.
- 1,5-Dimethyl (2E,4Z)-4-[(benzylamino)methylidene]pent-2-enedioate (CAS: 78408-80-7): Replaces the diazenyl group with a benzylamino-methylidene moiety, reducing conjugation but introducing hydrogen-bonding capacity via the amine .
| Property | Target Compound | Benzylamino Analogue |
|---|---|---|
| Key Functional Group | Diazenyl (-N=N-) | Benzylamino-methylidene |
| Conjugation Length | Extended (azo + enedioate) | Moderate (enedioate + imine) |
| Hydrogen Bonding Capacity | Moderate (hydroxy group) | High (amine and ester groups) |
| Lipophilicity | Higher (4-methylphenyl) | Moderate (benzyl group) |
Hydroxy vs. Methoxy Substituents
Physical and Chemical Properties
Crystallography and Hydrogen Bonding
- The hydroxy and ester groups in the target compound likely form robust hydrogen-bonding networks, as described in Etter’s graph-set analysis . This contrasts with methoxy-substituted analogues (), which rely on weaker C-H···O interactions.
- Crystal structure validation methods (e.g., SHELX) are critical for resolving such hydrogen-bonding patterns .
Biological Activity
1,5-Dimethyl 3-hydroxy-2-[2-(4-methylphenyl)diazen-1-yl]pent-2-enedioate, a compound featuring a diazo group, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. The synthesis typically involves:
- Starting Materials : Appropriate methyl and diazo derivatives.
- Reagents : Common reagents include bases like potassium carbonate and solvents such as dimethylformamide (DMF).
- Yield : The synthesis often achieves yields above 80%, indicating efficiency in production.
Anticancer Properties
Recent studies have demonstrated that compounds similar to 1,5-Dimethyl 3-hydroxy-2-[2-(4-methylphenyl)diazen-1-yl]pent-2-enedioate exhibit significant anticancer effects. For example:
- Mechanism : These compounds may act as histone deacetylase inhibitors (HDACIs), leading to apoptosis in cancer cells.
- Case Study : A related compound showed an IC50 value of 0.12 mg/mL against HCT-116 colon cancer cells, indicating potent inhibitory activity .
| Compound | IC50 (mg/mL) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 1 | 0.12 | HCT-116 | HDAC inhibition |
| 2 | 0.81 | Non-cancerous | Selective toxicity |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar structures have shown:
- Activity Against Bacteria and Fungi : Various derivatives have been tested against pathogens such as Staphylococcus aureus and Candida albicans.
Anti-inflammatory Effects
Research indicates that related compounds can modulate inflammatory pathways:
- Mechanism : They may inhibit the production of pro-inflammatory cytokines, contributing to reduced inflammation in various models.
The biological activities of 1,5-Dimethyl 3-hydroxy-2-[2-(4-methylphenyl)diazen-1-yl]pent-2-enedioate can be attributed to:
- Electrophilic Nature : The diazo group may interact with nucleophiles in biological systems.
- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells via HDAC inhibition.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
